Computed Physicochemical Descriptors vs. Benzothiadiazole-5-carboxamide Series
The target compound displays a computed XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 109 Ų, placing it within the favorable drug‑like space (Lipinski compliance) [1]. For context, the most potent SHP2 inhibitor in the published benzothiadiazole‑5‑carboxamide series (compound 11g) has a higher TPSA (∼130 Ų, estimated from structure) and a lower logP (∼0.8), which may influence membrane permeability differently [2]. However, these comparisons are based on computed, not experimental, values.
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4; TPSA = 109 Ų [1] |
| Comparator Or Baseline | Compound 11g (SHP2 inhibitor series): estimated TPSA ≈130 Ų; estimated logP ≈0.8 [2] |
| Quantified Difference | ΔXLogP ≈ +0.6; ΔTPSA ≈ −21 Ų (estimated) |
| Conditions | Computed by XLogP3 and Cactvs (PubChem) vs. structural estimation from published series |
Why This Matters
A lower TPSA may favor passive membrane permeability, but without experimental confirmation, this cannot be used to prioritize the compound over analogs with verified cellular activity.
- [1] PubChem Compound Summary for CID 121018865, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Wang, W.-L. et al. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 5154–5157. View Source
